molecular formula C14H18N2OS B5702350 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile

5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile

Cat. No. B5702350
M. Wt: 262.37 g/mol
InChI Key: PEHZIMXGJRCCQT-UHFFFAOYSA-N
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Description

5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile, also known as AMMTN, is a chemical compound that has gained significant attention in scientific research. It is a member of the nicotinonitrile family, which is known for its diverse biological activities. AMMTN has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile is not fully understood, but studies have suggested that it exerts its biological activities through multiple pathways. In cancer cells, 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. It also induces cell cycle arrest by downregulating cyclin-dependent kinases. In inflammation, 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile inhibits the NF-κB pathway, which is a key regulator of the inflammatory response. In neurodegenerative disorders, 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile has been shown to protect neurons by reducing oxidative stress and inhibiting the formation of amyloid-beta plaques.
Biochemical and Physiological Effects:
5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile has been shown to have several biochemical and physiological effects. In cancer cells, it inhibits cell growth and proliferation, induces apoptosis, and sensitizes cells to chemotherapy and radiotherapy. In inflammation, it reduces the production of pro-inflammatory cytokines and inhibits the NF-κB pathway. In neurodegenerative disorders, it protects neurons from oxidative stress and inhibits the formation of amyloid-beta plaques. Additionally, 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile has been shown to have antioxidant properties and can potentially be used in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile in lab experiments is its diverse biological activities, which make it a promising candidate for the development of novel therapeutics. Additionally, 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile has been shown to be relatively safe and well-tolerated in animal studies. However, one of the limitations of using 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more studies are needed to fully understand the mechanism of action and potential side effects of 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile.

Future Directions

There are several future directions for the research of 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile. One of the areas of focus is the development of novel therapeutics for cancer, inflammation, and neurodegenerative disorders. Additionally, more studies are needed to fully understand the mechanism of action of 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile and its potential side effects. There is also a need for the development of new synthesis methods that can improve the solubility and bioavailability of 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile. Finally, studies are needed to explore the potential of 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile in other areas of research, such as cardiovascular disease and metabolic disorders.
Conclusion:
In conclusion, 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile is a chemical compound that has gained significant attention in scientific research for its diverse biological activities. It has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The synthesis of 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile involves a multistep process, and its mechanism of action is not fully understood. 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile has several biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for the research of 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile, including the development of novel therapeutics and the exploration of its potential in other areas of research.

Synthesis Methods

The synthesis of 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile involves a multistep process that starts with the reaction of 2-chloronicotinic acid with acetic anhydride to form 2-acetylnicotinic acid. This is followed by the reaction of 2-acetylnicotinic acid with thio-3-methylbutanol in the presence of a base to form 2-[(3-methylbutyl)thio]nicotinic acid. Finally, the reaction of 2-[(3-methylbutyl)thio]nicotinic acid with acetic anhydride in the presence of a base yields 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile.

Scientific Research Applications

5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile has been studied for its potential therapeutic applications in various diseases. One of the most promising applications of 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile is in cancer therapy. Studies have shown that 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile can inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to sensitize cancer cells to chemotherapy and radiotherapy. 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile has also been studied for its anti-inflammatory properties. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

5-acetyl-6-methyl-2-(3-methylbutylsulfanyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-9(2)5-6-18-14-12(8-15)7-13(11(4)17)10(3)16-14/h7,9H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHZIMXGJRCCQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)SCCC(C)C)C#N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile

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